molecular formula C25H34O7 B155348 Corticosterone-21-hemisuccinate CAS No. 10215-77-7

Corticosterone-21-hemisuccinate

Cat. No. B155348
CAS RN: 10215-77-7
M. Wt: 446.5 g/mol
InChI Key: KEECMXYFGNWLEA-BIGDRKAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corticosterone-21-hemisuccinate is a synthetic glucocorticoid . It has the molecular formula C25H34O6 . It is also known by other names such as 21-(3-Carboxy-1-oxopropoxy)pregn-4-ene-3,20-dione and 4-[(3,20-Dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid .


Synthesis Analysis

The synthesis of Corticosterone-21-hemisuccinate involves crystallization in the monoclinic space group C2 . The process involves the formation of a distorted half chair configuration in ring A, while rings B and C are in the chair configuration .


Molecular Structure Analysis

The molecular structure of Corticosterone-21-hemisuccinate is characterized by a distorted half chair configuration in ring A, chair configurations in rings B and C, and a 14α-half chair configuration in ring D . The molecule as a whole is slightly convex towards the β-side .


Physical And Chemical Properties Analysis

Corticosterone-21-hemisuccinate has an average mass of 430.534 Da and a monoisotopic mass of 430.235535 Da . More detailed physical and chemical properties are not provided in the available sources.

Scientific Research Applications

Radioimmunoassay Development

Corticosterone-21-hemisuccinate has been instrumental in developing radioimmunoassays for plasma corticosterone. These assays, which use antiserum produced in rabbits immunized with corticosterone-21-hemisuccinate conjugated to bovine serum albumin, have proven practical and reliable for measuring corticosterone levels in various species, including mice, rats, and humans (Gross et al., 1972), (Gomez-Sanchez et al., 1975), (Nabors et al., 1974).

Structural Analysis

Research into the structure of synthetic glucocorticoid derivatives like de-oxy corticosterone-21-hemisuccinate has provided insights into their binding affinity to serum proteins. The X-ray structure determination of such compounds contributes to understanding their pharmacological properties (Dey et al., 1999).

Stress Measurement in Animals

Corticosterone-21-hemisuccinate has been used in assays to measure the response to stress in animals. For example, in poultry, a radioimmunoassay using an antibody to corticosterone-21-hemisuccinate:bovine serum albumin was developed to accurately measure the response to stresses affecting the pituitary-adrenal axis (Etches, 1976).

Hormone Interaction Studies

In vitro studies on pregnant mouse and human uterine strips have used water-soluble corticosteroids like hydrocortisone-21-hemisuccinate sodium to explore their modulating effects on uterine contractions, indicating a relationship between corticosteroid levels and gestational changes (Mossman & Conrad, 1969).

Corticosteroid Therapy in Arthritis

Research on encapsulating corticosteroid esters like prednisolone-21-sodium hemisuccinate into erythrocytes for intravenous treatment demonstrates its potential efficacy in conditions like arthritis, showcasing a novel drug delivery approach (Pitt et al., 1983).

Endocrine Studies in Frogs

Corticosterone-21-hemisuccinate has been used in radioimmunoassay techniques for the direct measurement of frog plasma concentrations of corticosterone, aiding in the study of endocrine systems in amphibians (Leboulenger et al., 1982).

Safety And Hazards

Corticosterone-21-hemisuccinate is for research use only and not for human or veterinary use . In case of exposure, the recommended first aid measures include moving the victim to fresh air if inhaled, rinsing thoroughly with water in case of eye contact, washing skin with soap and water in case of skin contact, and rinsing mouth with water and not inducing vomiting if ingested .

Future Directions

While specific future directions for Corticosterone-21-hemisuccinate are not mentioned in the available sources, it’s worth noting that corticosteroids like Corticosterone-21-hemisuccinate are being studied for their potential roles in various medical treatments .

properties

IUPAC Name

4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-24-10-9-15(26)11-14(24)3-4-16-17-5-6-18(25(17,2)12-19(27)23(16)24)20(28)13-32-22(31)8-7-21(29)30/h11,16-19,23,27H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEECMXYFGNWLEA-BIGDRKAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40907180
Record name 4-[(11-Hydroxy-3,20-dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corticosterone-21-hemisuccinate

CAS RN

10215-77-7
Record name Corticosterone-21-hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010215777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(11-Hydroxy-3,20-dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORTICOSTERONE-21-HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU50V885SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Corticosterone-21-hemisuccinate
Reactant of Route 2
Reactant of Route 2
Corticosterone-21-hemisuccinate
Reactant of Route 3
Reactant of Route 3
Corticosterone-21-hemisuccinate
Reactant of Route 4
Corticosterone-21-hemisuccinate
Reactant of Route 5
Corticosterone-21-hemisuccinate
Reactant of Route 6
Corticosterone-21-hemisuccinate

Citations

For This Compound
245
Citations
R Dey, S Roychowdhury, P Roychowdhury - Journal of chemical …, 1999 - Springer
… de-oxy corticosterone-21-hemisuccinate crystallizes in the … chains in deoxy corticosterone-21-hemisuccinate and 6-fluoro… for de-oxy corticosterone-21-hemisuccinate differ by …
Number of citations: 2 link.springer.com
RJ Etches - Steroids, 1976 - Elsevier
… A radioimmunoassay for corticosterone was developed using an antibody to corticosterone-21-hemisuccinate:bovine serum albumin. The assay possessed good specificity, …
Number of citations: 217 www.sciencedirect.com
HA Gross, HJ Ruder, KS Brown, MB Lipsett - Steroids, 1972 - Elsevier
… Antiserum against corticosterone was produced in rabbits immunized with corticosterone -21- hemisuccinate conjugated to bovine serum albumin. The assay was practical and reliable. …
Number of citations: 80 www.sciencedirect.com
C GOMEZ-SANCHEZ, BA MURRY, DC KEM… - …, 1975 - academic.oup.com
… assayed with a relatively specific antibody raised against corticosterone-21-hemisuccinate. … Antibody against corticosterone-21-hemisuccinateBSA was raised in sheep and was kindly …
Number of citations: 89 academic.oup.com
M MATSUKI, Y NAGASE, S NISHIDA… - Kawasaki medical …, 1983 - core.ac.uk
… 25 pul of diluted serum (1 : 100) was assayed with a specific antiserum raised against corticosterone-21-hemisuccinate conjugated to bovine serum albumin. The within -assay and …
Number of citations: 4 core.ac.uk
S Nishida, S MATSUMURA, M HORINO… - Endocrinologia …, 1976 - jstage.jst.go.jp
A radioimmunoassay for human plasma corticosterone has been developed. Antiserum against corticosterone was produced in rabbits immunized with corticosterone 21-hemisuccinate …
Number of citations: 29 www.jstage.jst.go.jp
TG Shrivastav, SK Chaube, KP Kariya… - … of Immunoassay and …, 2011 - Taylor & Francis
… assay (ELISA), antibodies were generated against corticosterone-3-carboxymethyloxime-bovine serum albumin (corticosterone-3-CMO-BSA) and corticosterone-21-hemisuccinate-…
Number of citations: 7 www.tandfonline.com
PV Piazza, S Maccari, JM Deminiere… - Proceedings of the …, 1991 - National Acad Sciences
… the cardiac catheter with 3 mg of corticosterone-21 hemisuccinate in bovine serum albumin (… both amphetamine (10 gg/20 ;J) and corticosterone-21 hemisuccinate (Agrar) (50 ,g/20 1l). …
Number of citations: 679 www.pnas.org
CJ Nabors Jr, CD West, DK Mahajan, FH Tyler - Steroids, 1974 - Elsevier
A radioimmunoassay for human plasma corticosterone has been developed. Antisera were obtained by immunizing rabbits with corticosterone-21-hemisuccinate-BSA. An antiserum …
Number of citations: 54 www.sciencedirect.com
F Leboulenger, C Delarue, A Belanger… - General and …, 1982 - Elsevier
… Specific antibodies against corticosterone 21-hemisuccinate and aldosterone 18,21-diacetate-3-carboxymethoxime derivatives conjugated to bovine serum albumin are raised in rabbits…
Number of citations: 103 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.